molecular formula C7H12N2O B8021955 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one

6-Methyl-2,6-diaza-spiro[3.4]octan-5-one

Cat. No.: B8021955
M. Wt: 140.18 g/mol
InChI Key: WMXGVXUTXPHLBA-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diaza-spiro[3.4]octan-5-one is a chemical compound with the molecular formula C7H12N2O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone. The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diaza-spiro[3.4]octan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-Methyl-2,6-diaza-spiro[3.4]octan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one involves its interaction with specific molecular targets. As a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity. This interaction can enhance the analgesic effects of opioids and reduce the development of tolerance by affecting the signaling pathways involved in pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. Its potential as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-3-2-7(6(9)10)4-8-5-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXGVXUTXPHLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1=O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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